2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one
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Description
“2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound is related to 2-Oxa-6-azaspiro[3.3]heptane, which has an empirical formula of C5H9NO and a molecular weight of 99.13 .
Synthesis Analysis
The synthesis of related compounds, such as 2-oxa-6-azaspiro[3.3]heptanes, has been reported in the literature . The key synthesis step involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams. The β-lactam ring is then reduced to produce the final product .Molecular Structure Analysis
The molecular structure of the compound is characterized by a spirocyclic core, which is a type of cyclic compound where two rings share a single atom . The compound also contains an oxa (oxygen) and an aza (nitrogen) atom in the ring structure .Chemical Reactions Analysis
The compound, as part of its synthesis, undergoes a [2+2] cycloaddition reaction, which is a type of chemical reaction where two alkenes combine to form a cyclobutane .Physical and Chemical Properties Analysis
The compound is related to 2-Oxa-6-azaspiro[3.3]heptane, which is a solid substance . The SMILES string representation of the compound is C1NCC12COC2 .Safety and Hazards
Future Directions
The increasing need for three-dimensionally shaped heterocyclic ring systems has resulted in a growing interest in the application of the 6-oxa-2-azaspiro[3.3]heptane fragment as a building block for new drug candidates . This moiety has been reported to be a structural surrogate for morpholine in a number of drug-like molecules . Therefore, the compound “2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one” and related structures could have potential applications in the development of new pharmaceuticals.
Properties
IUPAC Name |
2-chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-6(9)7(11)10-3-2-8(10)4-12-5-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWCZVKQFOJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC12COC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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